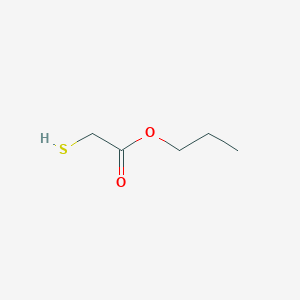

Propyl 2-sulfanylacetate

Description

Contextual Significance within Thioester Chemistry

Thioesters are organosulfur compounds that are analogs of esters, with a sulfur atom replacing the oxygen in the ester linkage. wikipedia.org This substitution confers unique reactivity to the carbonyl group, making thioesters valuable intermediates in both biochemical pathways and synthetic organic chemistry. wikipedia.orgfiveable.me In biological systems, thioesters like acetyl-CoA are central to metabolism, participating in the synthesis of fatty acids, steroids, and other essential biomolecules. wikipedia.orglibretexts.org Their higher reactivity compared to oxygen esters stems from the weaker carbon-sulfur bond, which facilitates acyl transfer reactions. fiveable.me This enhanced reactivity makes them useful acylating agents in the construction of complex organic molecules. fiveable.me Propyl 2-sulfanylacetate, as an aliphatic thioester, serves as a model compound for studying the fundamental reactivity and properties inherent to this functional group.

Historical Perspectives on Aliphatic Sulfanylacetate Esters

The synthesis and study of aliphatic sulfanylacetate esters are rooted in the broader history of thioester chemistry. Traditional methods for synthesizing thioesters have included the reaction of thiols with carboxylic acid derivatives such as acid chlorides and anhydrides. researchgate.net Another common route involves the alkylation of a thiocarboxylic acid salt. wikipedia.org Research into aliphatic sulfanylacetate esters has often been driven by their potential applications in various fields. For instance, their utility as building blocks in organic synthesis and as components in the development of novel materials has been an area of investigation. The reactivity of the thiol group in these esters allows for further chemical modifications, such as in thiol-ene click reactions, expanding their synthetic utility. thieme-connect.de

Scope and Research Imperatives for this compound

Research on this compound is primarily focused on understanding its fundamental chemical characteristics and exploring its potential in materials science. Key research imperatives include the development of efficient and sustainable synthetic methods, detailed characterization of its spectroscopic and physical properties, and investigation of its reactivity in polymerization and cross-linking reactions. The compound's bifunctionality, possessing both a reactive thioester and a terminal thiol group, makes it a candidate for applications in polymer chemistry, particularly in the formation of cross-linked networks and as a chain transfer agent. cymitquimica.comwarwick.ac.uk Further research is needed to fully elucidate its reaction mechanisms and to explore its utility in creating advanced materials with tailored properties.

Chemical and Physical Properties

The specific physical and chemical properties of this compound are detailed in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂S | |

| Molecular Weight | 134.20 g/mol | |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Miscible with polar organic solvents. | atamanchemicals.com |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for thioester formation. A primary route is the esterification of thioglycolic acid with propanol (B110389). This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. wikipedia.org

Another common synthetic strategy is the reaction of propyl chloroformate with a salt of thioglycolic acid, or the reaction of propanethiol with chloroacetyl chloride. wikipedia.org These methods offer alternative pathways to the desired thioester.

A laboratory-scale synthesis could involve the following reaction:

HSCH₂COOH + CH₃CH₂CH₂OH ⇌ CH₃CH₂CH₂OC(O)CH₂SH + H₂O (Thioglycolic Acid + Propanol ⇌ this compound + Water)

This reaction is an equilibrium process, and to achieve a high yield of the product, the water formed during the reaction needs to be continuously removed.

Reactivity Profile

The reactivity of this compound is characterized by the two functional groups present in the molecule: the thioester and the thiol.

Thioester Group: The thioester linkage is susceptible to nucleophilic attack. Hydrolysis, for example, would yield propanol and thioglycolic acid. wikipedia.org It can also undergo transesterification reactions with other alcohols or thiols. The carbonyl group of the thioester is more electrophilic than that of a corresponding ester, making it more reactive towards nucleophiles. fiveable.me

Thiol Group: The terminal thiol group (-SH) is nucleophilic and can participate in a variety of reactions. It is particularly known for its role in thiol-ene "click" chemistry, where it can add across a double or triple bond in the presence of a radical initiator or light. thieme-connect.de This reaction is highly efficient and is used to form carbon-sulfur bonds in the synthesis of polymers and other complex molecules. The thiol group can also be oxidized to form disulfides.

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen). A singlet for the methylene group adjacent to the sulfur and a singlet for the thiol proton. rsc.org |

| ¹³C NMR | Resonances for the three distinct carbon atoms of the propyl group, the carbonyl carbon of the thioester, and the methylene carbon adjacent to the sulfur. researchgate.net |

| Infrared (IR) Spectroscopy | A characteristic C=O stretching vibration for the thioester group (typically around 1680-1715 cm⁻¹). A C-S stretching band and an S-H stretching band (around 2550-2600 cm⁻¹). scispace.com |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with fragmentation patterns corresponding to the loss of the propyl group or other fragments. journal-vniispk.ru |

Applications in Research

The primary research applications of this compound lie in the field of polymer and materials science. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions. The thiol group can participate in thiol-ene polymerizations, leading to the formation of cross-linked polymer networks with specific properties. cymitquimica.com These materials can have applications in coatings, adhesives, and biomaterials. Furthermore, it can be used as a chain transfer agent in radical polymerizations to control the molecular weight of polymers. warwick.ac.uk

Structure

2D Structure

3D Structure

Properties

CAS No. |

16849-94-8 |

|---|---|

Molecular Formula |

C5H10O2S |

Molecular Weight |

134.2 g/mol |

IUPAC Name |

propyl 2-sulfanylacetate |

InChI |

InChI=1S/C5H10O2S/c1-2-3-7-5(6)4-8/h8H,2-4H2,1H3 |

InChI Key |

YHPUTXNFABTCGG-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)CS |

Canonical SMILES |

CCCOC(=O)CS |

Origin of Product |

United States |

Synthetic Methodologies for Propyl 2 Sulfanylacetate

Esterification Routes of Thioglycolic Acid with Propanols

The most direct and widely studied approach for synthesizing Propyl 2-sulfanylacetate is the esterification of thioglycolic acid with a propanol (B110389) isomer, typically propan-1-ol. This reversible reaction can be driven to completion by employing specific catalysts and reaction conditions.

Direct Esterification Approaches

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of thioglycolic acid with propanol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org The primary challenge in this equilibrium-limited process is the removal of water, the reaction byproduct, to shift the equilibrium towards the formation of the desired ester. masterorganicchemistry.com

The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol. wikipedia.org Various acid catalysts are employed to protonate the carbonyl oxygen of the thioglycolic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. organic-chemistry.orgmasterorganicchemistry.com

Commonly used catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. wikipedia.orgacs.org However, due to issues with corrosion and catalyst separation, heterogeneous solid acid catalysts have gained prominence. researchgate.netresearchgate.net These include ion-exchange resins such as Amberlyst-15, which offer advantages like ease of separation from the reaction mixture and reusability. researchgate.netgoogle.comacs.org The process often involves heating the reaction mixture to temperatures between 60°C and 150°C. google.com To effectively remove the water formed during the reaction, techniques like azeotropic distillation, often using a Dean-Stark apparatus, are frequently implemented. wikipedia.orggoogle.com

| Catalyst Type | Specific Catalyst | Typical Reaction Conditions | Key Advantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux temperature, excess alcohol | High reaction rates |

| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux temperature, azeotropic water removal | Effective, commonly used |

| Heterogeneous Acid | Amberlyst-15 (Ion-Exchange Resin) | 60-150°C, reduced pressure, azeotropic distillation google.com | Reusable, non-corrosive, easy separation researchgate.netgoogle.com |

| Heterogeneous Acid | Zeolites | Elevated temperatures | Shape selectivity, thermal stability |

Transesterification Processes

Transesterification offers an alternative route to this compound. This process involves the reaction of a different ester of thioglycolic acid, such as Methyl 2-sulfanylacetate, with propanol. The reaction is catalyzed by either an acid or a base. To drive the reaction forward, the more volatile alcohol byproduct (in this case, methanol) is continuously removed from the reaction mixture, typically by distillation.

Enzymatic transesterification has also been explored as a greener alternative. rsc.org For instance, lipases can catalyze the reaction under milder conditions. In some enzymatic processes, an acyl donor like isopropenyl acetate (B1210297) is added. This serves a dual purpose: it facilitates the primary reaction and reacts with the released methanol (B129727) to form methyl acetate, effectively removing the methanol from the system and preventing enzyme inhibition. rsc.orgrsc.org

Thiolation Reactions of Propyl Haloacetates

An entirely different synthetic strategy involves the nucleophilic substitution of a halogen atom from a propyl haloacetate. In this method, a compound such as Propyl chloroacetate (B1199739) or Propyl bromoacetate (B1195939) is reacted with a sulfur-containing nucleophile.

A common and effective nucleophile for this purpose is sodium hydrosulfide (B80085) (NaSH). The reaction proceeds via an SN2 mechanism, where the hydrosulfide ion displaces the halide ion from the propyl haloacetate to form this compound. This method is analogous to the synthesis of methyl thioglycolate from methyl chloroacetate. chemicalbook.com The process generally involves reacting the haloacetate with the sulfur source in a suitable solvent. Other sulfur nucleophiles can also be employed, expanding the versatility of this approach. For example, the reaction of ethyl chloroacetate with various sulfur-containing compounds has been successfully demonstrated. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing more environmentally benign methods for synthesizing this compound.

Heterogeneous Catalysis: As mentioned earlier, the use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites represents a key green chemistry strategy. researchgate.netgoogle.com These catalysts minimize waste and corrosion issues associated with traditional homogeneous acid catalysts like sulfuric acid because they can be easily filtered off and reused for multiple reaction cycles. researchgate.net

Organocatalysis: The use of metal-free, non-toxic organic molecules as catalysts is a growing area of interest. Mild organic acids, such as tartaric acid, have been shown to effectively catalyze the esterification of cellulose (B213188) with thioglycolic acid. diva-portal.orgdiva-portal.org Intriguingly, research has shown that thioglycolic acid can sometimes act as its own catalyst (autocatalysis) under specific conditions, completely eliminating the need for an external catalyst. diva-portal.orgresearchgate.net

Alternative Reaction Media: The development of novel reaction media aims to replace volatile and often hazardous organic solvents. One promising approach is the use of molten salt hydrates. These media can serve as the reaction environment for the esterification of thioglycolic acid, facilitating the separation of the product and potentially allowing for the recycling of water and the catalyst system. chemicalbook.comgoogle.com This method can also reduce the occurrence of side reactions by allowing the process to occur with lower concentrations of thioglycolic acid. google.com

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are highly efficient and selective catalysts for esterification and transesterification reactions. rsc.orgrsc.org They operate under mild temperature and pH conditions, reducing energy consumption and the formation of unwanted byproducts. The use of biocatalysts represents a highly sustainable route for the synthesis of this compound. rsc.org

Mechanistic Investigations of Propyl 2 Sulfanylacetate Reactivity

Radical Reaction Pathways

The thiol group of propyl 2-sulfanylacetate can readily generate a thiyl radical (RS•) under thermal or photochemical conditions, often with the aid of a radical initiator. thieme-connect.descispace.com This radical species is the key intermediate in radical-mediated thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency, atom economy, and tolerance of a wide range of functional groups. thieme-connect.denih.gov

The thiol-ene reaction involves the anti-Markovnikov addition of a thiol across a carbon-carbon double bond (ene). thieme-connect.descispace.com The reaction is a chain process initiated by the formation of a thiyl radical from this compound. thieme-connect.de This radical then adds to an unsaturated substrate, such as an alkene, to form a carbon-centered radical. A subsequent chain transfer step with another molecule of this compound yields the final thioether product and regenerates the thiyl radical, which continues the chain reaction. thieme-connect.de These reactions are highly efficient and can be initiated photochemically, making them a cornerstone of "click" chemistry. rsc.org

A comparative study on the reactivity of different thiols has indicated that sulfanylpropanoates, a category that includes this compound, are more reactive than thioglycolates and alkanethiols in thiol-ene reactions. thieme-connect.de This enhanced reactivity is attributed to an intramolecular hydrogen bond between the thiol proton and the ester carbonyl group, which weakens the S-H bond and facilitates the formation of the thiyl radical. thieme-connect.de

Table 1: Research Findings on Thiol-Ene Reactions

| Reactant 1 | Reactant 2 | Initiator/Catalyst | Conditions | Product | Key Findings |

| This compound | Alkene | Photoinitiator | UV irradiation | Anti-Markovnikov addition product | High efficiency and regioselectivity. thieme-connect.dersc.org |

| This compound | Electron-deficient alkene | Base/Nucleophile | Room Temperature | Linear thioether | Overcomes limitations of radical-mediated reactions for these substrates. thieme-connect.de |

Similar to the thiol-ene reaction, the thiol-yne reaction involves the radical addition of a thiol to a carbon-carbon triple bond (yne). thieme-connect.de This process is also a "click" reaction and typically proceeds via a free-radical mechanism. The reaction is initiated by the formation of a thiyl radical from this compound, which then adds to the alkyne. rsc.org This initial addition forms a vinyl thioether radical intermediate. rsc.org This intermediate can then react with a second equivalent of the thiol, leading to a dithioether product through an anti-Markovnikov addition. rsc.org This two-fold addition of the thiol across the alkyne is a characteristic feature of thiol-yne reactions. thieme-connect.de

While the radical-mediated thiol-yne reaction is highly regioselective, it often results in a mixture of E- and Z-vinyl sulfide (B99878) stereoisomers when terminal alkynes are used, indicating a lack of stereoselectivity. thieme-connect.de

Table 2: Research Findings on Thiol-Yne Reactions

| Reactant 1 | Reactant 2 | Initiator/Catalyst | Conditions | Product | Key Findings |

| This compound | Alkyne | Photoinitiator | UV irradiation | Dithioether | Two equivalents of the thiol add across the triple bond. thieme-connect.dersc.org |

| This compound | Terminal Alkyne | Radical Initiator | Varies | Mixture of E/Z vinyl sulfides | Reaction is regioselective but not stereoselective. thieme-connect.de |

Thermal Initiators: Compounds like azobisisobutyronitrile (AIBN) can be used to generate radicals upon heating. dergipark.org.trresearchgate.net However, studies have shown that the choice of initiator can significantly impact the outcome. For instance, AIBN has been found to be less effective for promoting homogeneous thiol-ene polymerization compared to photochemical initiators. dergipark.org.trresearchgate.net The stability of the radical formed from the initiator plays a crucial role; more stable radicals are less effective at abstracting the hydrogen from the thiol. dergipark.org.tr

Photochemical Initiators: Photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), are often more efficient and allow reactions to proceed at room temperature under UV irradiation. thieme-connect.dedergipark.org.trresearchgate.net These initiators undergo cleavage upon absorbing light to produce radical species that then abstract a hydrogen atom from the thiol group of this compound, thereby generating the reactive thiyl radical. thieme-connect.de Visible light photocatalysts, like ruthenium polypyridyl complexes, have also been successfully used to initiate radical thiol-ene reactions, offering a milder alternative to UV irradiation. scispace.comnih.gov These photocatalysts can be excited by visible light and then oxidize the thiol to generate the thiyl radical. nih.gov

Nucleophilic Substitution and Addition Reactions

The sulfur atom in the thiol group of this compound is nucleophilic, particularly in its deprotonated thiolate form. chemicalland21.com This allows it to participate in a variety of nucleophilic substitution and addition reactions.

The thiolate anion of this compound is an excellent nucleophile and can readily participate in SN2 reactions. chemicalland21.com In these reactions, the thiolate attacks an electrophilic carbon atom, displacing a leaving group. This type of reactivity is fundamental in organic synthesis for the formation of carbon-sulfur bonds. For example, the reaction of the thiolate with alkyl halides or tosylates leads to the formation of thioethers. chemicalland21.com The high nucleophilicity of the sulfur atom makes these reactions efficient. chemicalland21.com

This compound can undergo conjugate addition, also known as Michael addition, to activated π-systems, such as α,β-unsaturated carbonyl compounds. thieme-connect.denih.gov In these reactions, the thiol adds to the β-carbon of the unsaturated system. These reactions can be catalyzed by bases or nucleophiles. thieme-connect.deacs.org Weak bases are often sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then initiates the conjugate addition. thieme-connect.de This type of reaction is highly valuable for the formation of carbon-sulfur bonds in a controlled manner. acs.org The reaction is generally considered a "click" reaction due to its efficiency and mild reaction conditions. usm.edu

Table 3: Research Findings on Nucleophilic Reactions

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Key Findings |

| This compound | Alkyl Halide | Base | SN2 | Thioether | Efficient C-S bond formation due to high nucleophilicity of the thiolate. chemicalland21.com |

| This compound | α,β-Unsaturated Carbonyl | Base/Nucleophile | Conjugate Addition | Michael adduct | "Click" reaction characteristics with high efficiency. thieme-connect.deacs.orgusm.edu |

Metal Coordination and Complexation Chemistry

The reactivity of this compound is significantly influenced by its ability to coordinate with metal ions. This interaction is primarily governed by the presence of two key functional groups: the soft sulfur donor of the thiol group and the harder oxygen donors of the ester's carbonyl and ether linkages. While extensive research specifically on this compound is not widely available, its coordination behavior can be inferred from studies on analogous thioglycolate compounds and general principles of coordination chemistry. The molecule can act as a bidentate or monodentate ligand, depending on the metal ion and reaction conditions.

The thiol group, particularly in its deprotonated thiolate form (-S⁻), is a soft Lewis base. This characteristic makes it highly effective at coordinating with soft Lewis acid metal ions. Research on chelating resins demonstrates that functional groups containing sulfur exhibit high affinity for soft metal ions such as gold (Au(III)), platinum (Pt(IV)), silver (Ag(I)), palladium (Pd(II)), and mercury (Hg(II)), even in highly acidic solutions. researchgate.net The coordination with these metals is typically strong due to the favorable soft-soft interaction.

Conversely, the oxygen atom of the carbonyl group acts as a hard Lewis base, allowing for coordination with hard and borderline metal ions. This dual functionality enables this compound to form chelate rings with metal ions, enhancing the stability of the resulting complex. For instance, the closely related compound thioglycolic acid readily forms a well-known colored complex with iron ions. google.com In this complex, both the thiolate sulfur and the carboxylate oxygen coordinate to the iron center. A similar chelation mechanism is expected for this compound with transition metals like iron, copper, zinc, and nickel. researchgate.netresearchgate.net Studies on isothis compound, an isomer, confirm its ability to form salts with metals like magnesium, indicating complexation. biosynth.com

The selectivity of thioglycolate-based ligands for different metal ions has been systematically studied, revealing a clear preference based on the hard and soft acids and bases (HSAB) principle.

Table 1: Metal Ion Selectivity of Thiol-Containing Chelating Agents This table illustrates the typical binding affinity of chelating agents with sulfur-based donor groups, similar to this compound, for various metal ions. The order of selectivity highlights the preference for softer metals.

Data adapted from studies on chelating resins with sulfur-containing functional groups. researchgate.net

Disulfide Bond Formation and Reduction Mechanisms

This compound, as a thiol-containing compound, actively participates in redox reactions centered on the formation and cleavage of disulfide bonds. Its thiol group can be oxidized to form a disulfide, or it can act as a potent reducing agent to break existing disulfide bonds in other molecules.

Disulfide Bond Formation The formation of a disulfide bond from this compound involves the oxidation of two thiol molecules (R-SH), which couple to form a disulfide bridge (R-S-S-R). This oxidation process requires an electron acceptor. neb.com The reaction can be catalyzed by various oxidants, including metal ions like copper (Cu²⁺) or iron (Fe³⁺), which can facilitate the electron transfer process. researchgate.net In the absence of metal catalysts, molecular oxygen can also serve as the oxidant, although the reaction may proceed more slowly. neb.com This reactivity is fundamental to the chemistry of thiols and is a potential pathway for the degradation or transformation of this compound under oxidative conditions.

Disulfide Bond Reduction The primary and most widely studied reactivity of thiols like this compound is their ability to reduce disulfide bonds. This process is crucial in various biological and industrial contexts, from protein folding to cosmetic applications. raineslab.compsu.edu The reduction occurs via a mechanism known as thiol-disulfide exchange. nih.gov

The mechanism proceeds in two main steps:

A thiolate anion, formed by the deprotonation of this compound, initiates a nucleophilic attack on one of the sulfur atoms of a target disulfide bond (R'-S-S-R'). nih.govgoogle.com

This attack cleaves the disulfide bond, forming a new, mixed disulfide between the this compound and one of the original sulfur atoms (R-S-S-R'), while releasing the other as a thiolate anion (R'-S⁻). nih.gov

A second molecule of this compound thiolate then attacks the mixed disulfide, releasing the second R'-S⁻ thiolate and forming the symmetrical disulfide of this compound.

This cascade effectively reduces the target disulfide bond to two individual thiol groups. The efficiency of this reaction is demonstrated in studies on the reduction of cystine in human hair by ammonium (B1175870) thioglycolate, a closely related compound. psu.edu These studies show that thioglycolates are highly effective at cleaving the disulfide bonds that provide structural integrity to hair keratin.

Table 2: Comparative Reduction of Disulfide Bonds in Hair Fiber This table presents data from a study comparing the percentage of disulfide bonds (cystine) cleaved in human hair by different reducing agents over time. The data for ammonium thioglycolate (ATG) is representative of the kinetic behavior expected from this compound.

Data adapted from a study on the reduction of human hair. psu.edu ATG (ammonium thioglycolate) shares the active functional group with this compound.

This reductive capability is also central to biological processes, where the cleavage of disulfide bonds in proteins like insulin (B600854) is a necessary step for events such as antigen processing by the immune system. semanticscholar.org

Advanced Characterization Techniques for Propyl 2 Sulfanylacetate and Its Derivatives

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly sensitive and selective analytical tool.

GC-MS is a robust method for the analysis of volatile compounds like propyl 2-sulfanylacetate. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase before being ionized and detected by the mass spectrometer.

The electron ionization (EI) mass spectrum of S-propyl thioacetate (B1230152) (with a molecular weight of 118.197 g/mol ) shows a molecular ion peak (M⁺·) at m/z 118. nist.govnih.gov The fragmentation pattern is diagnostic for its structure. The most abundant peak (base peak) is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.gov Other significant fragments include ions at m/z 41 and 27. nih.gov In derivatives such as methyl 2-(propylthio)acetate, the molecular ion can undergo fragmentation by ejecting a propene molecule, leading to a characteristic [M–C₃H₆]⁺· ion. aip.org GC-MS has been instrumental in identifying related compounds like ethyl 2-sulfanylacetate as an off-odor component in wines. researchgate.net

Table 3: GC-MS Fragmentation Data for S-Propyl Thioacetate

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Putative Fragment | Reference |

|---|---|---|---|

| 118 | 11.82% | [C₅H₁₀OS]⁺· (Molecular Ion) | nih.gov |

| 43 | 99.99% | [C₂H₃O]⁺ (Acetyl Cation) | nih.gov |

| 41 | 8.46% | [C₃H₅]⁺ | nih.gov |

| 42 | 6.84% | [C₃H₆]⁺· | nih.gov |

For less volatile or thermally sensitive derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. LC separates components in a liquid mobile phase, which is then introduced into the mass spectrometer, often using softer ionization techniques like electrospray ionization (ESI).

High-resolution mass spectra (HRMS) of derivatives are often obtained using ESI-MS to confirm the elemental composition with high accuracy. For example, the HRMS (ESI) of a silylated derivative of propyl thioacetate showed an [M + Na]⁺ adduct at m/z 377.1599, which was in close agreement with the calculated value of 377.1609 for the formula C₁₄H₃₄O₄SSi₂ + Na. rsc.org Predicted LC-MS/MS spectra for S-propyl thioacetate suggest that under positive ionization, fragments corresponding to [M+H]⁺ would be observed, with further fragmentation at higher energies. foodb.ca LC-MS is also employed to analyze degradation products or to monitor reactions, such as in the analysis of materials for museum construction where it can detect corrosive off-gassing compounds. google.com

X-ray Diffraction Studies

Single-crystal XRD provides the most definitive structural elucidation, confirming the precise connectivity and stereochemistry of newly synthesized molecules. science.gov For instance, in studies of related sulfur-containing heterocyclic compounds, such as thiazolo[3,2-c]pyrimidine derivatives, single-crystal XRD has been indispensable for confirming the final structure and understanding intermolecular interactions. science.gov

Powder XRD is utilized for materials that are not available as single crystals. It provides information on the crystal system, lattice parameters, and crystallite size. researchgate.net This method has been successfully applied to characterize mixed-metal derivatives of dithiocarbamates and dithiophosphates, revealing their nano-ranged crystallite sizes and monoclinic crystal systems. researchgate.net For complex organic sulfamates, low-temperature X-ray crystallography has been used to determine their structures, which is essential for establishing structure-reactivity correlations. docksci.com

Table 1: Representative Crystallographic Data for a Thiazolo[3,2-c]pyrimidine Derivative

| Parameter | Value |

|---|---|

| Compound Name | 2-Chloromethyl-8-phenyl-6-propyl-2,3-dihydro-5H-thiazolo[3,2-c]pyrimidine-5,7(6H)-dione |

| Chemical Formula | C₁₅H₁₇ClN₂O₂S |

| Crystal System | Monoclinic (based on related derivative studies) researchgate.net |

| Space Group | P2₁/c (hypothetical, common for similar compounds) |

| Reference | epo.org |

Thermoanalytical Methods (e.g., Thermogravimetric Analysis - TGA)

Thermoanalytical methods monitor the change in a material's physical and chemical properties as a function of temperature. Thermogravimetric Analysis (TGA) is a primary technique in this category, measuring the mass of a sample over time as the temperature changes. mt.com This provides critical data on the thermal stability, decomposition temperatures, and volatile content of a substance. openaccessjournals.com

In a typical TGA experiment, a sample is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). openaccessjournals.comnih.gov The resulting plot of mass versus temperature, known as a thermogram, reveals distinct weight loss steps corresponding to events like desolvation or decomposition. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperature of maximum degradation. mdpi.com

Table 2: TGA Data for Thermal Decomposition of a Representative Ionic Liquid

| Parameter | Heating Rate | Atmosphere | Temperature (°C) |

|---|---|---|---|

| Onset Decomposition Temperature (Tonset) for [C₂MIM][NTf₂] | 1 °C/min | N₂ | ~370 |

| Onset Decomposition Temperature (Tonset) for [C₂MIM][NTf₂] | 20 °C/min | N₂ | ~470 |

| Peak Decomposition Temperature (Tpeak) for [C₄MIM][PF₆] | Variable | N₂ | Varies with conversion (α) |

Data adapted from studies on ionic liquid thermal stability. mdpi.com Tonset is shown to be highly dependent on the heating rate.

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS, Atomic Force Microscopy - AFM)

Surface analysis techniques are essential for characterizing the outermost layers of a material, which is particularly important for applications involving interfaces, films, or coatings.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of elements within the top 1-10 nanometers of a material's surface. wikipedia.orgunimi.it The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. wikipedia.org

For derivatives of this compound, XPS is invaluable for confirming the presence and chemical state of sulfur on a surface. It can distinguish between a thiol (-SH), a thioether (-S-), or oxidized sulfur species like sulfones or sulfonates. This is crucial when these derivatives are used to functionalize surfaces or form self-assembled monolayers. The technique is routinely used to analyze a wide range of materials, including polymers, catalysts, and biomaterials. wikipedia.org By pairing XPS with ion-beam etching, a depth profile of the elemental composition can be obtained. phi.com

Table 3: Representative XPS Binding Energies for Elements in Related Systems

| Element (Orbital) | Binding Energy (eV) | Chemical State/Assignment |

|---|---|---|

| C 1s | ~284.8 | Adventitious Carbon (Reference) wikipedia.org |

| Ni 2p₃/₂ | ~852.3 | Metallic Ni (in Ni/SiO₂) researchgate.net |

| K 2p₃/₂ | Variable | Potassium promoter on catalyst surface mdpi.com |

| S 2p | ~162-164 | Thiol/Thioether (Typical Range) |

Atomic Force Microscopy (AFM)

AFM is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface topography. mdpi.com Unlike electron microscopy, AFM can operate in air or liquid, making it ideal for studying biological samples and materials under physiological conditions. nih.gov An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. Forces between the tip and the sample (e.g., van der Waals, electrostatic) cause the cantilever to deflect, and this deflection is monitored by a laser to generate the topographic image. mdpi.com

For this compound derivatives, AFM can be used to visualize their arrangement on a substrate, such as the formation of self-assembled monolayers. It can reveal information about surface roughness, domain formation, and the packing of molecules. rsc.org Beyond imaging, AFM can also be operated in a spectroscopy mode to measure mechanical properties like adhesion and elasticity at the nanoscale, or to probe intermolecular forces. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a compound. It is a destructive method that involves the complete combustion of a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

This technique is a cornerstone of chemical synthesis for verifying the purity and empirical formula of a newly prepared compound. science.gov For derivatives of this compound, elemental analysis provides definitive proof that the target molecule has been synthesized successfully. The experimentally determined percentages of C, H, and S are compared against the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values (typically within ±0.4%) confirms the elemental composition of the derivative. epo.orgmdpi.com This analysis is routinely reported in the characterization of novel sulfur-containing compounds. acgpubs.org

Table 4: Representative Elemental Analysis Data for a Sulfur-Containing Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylthiomethyl-6-propyl-2,3-dihydro-5H-thiazolo[3,2-c]pyrimidine-5,7(6H)-dione | C₁₈H₂₀N₂O₂S₂ | C | 57.42 | - | epo.org |

| H | 5.35 | - | |||

| N | 7.44 | - | |||

| 1,3-bis(3-(butylthiopropoxy)-2-ol-propyl)-1,1,3,3-tetramethyldisiloxane | C₂₂H₅₀O₅S₂Si₂ | C | 48.66 | - | mdpi.com |

| H | 9.28 | - | |||

| S | 11.81 | - |

Note: Specific "Found" values from literature are often presented in primary research articles to be compared against the "Calculated" values shown here. epo.orgmdpi.com

Computational Chemistry and Theoretical Modeling of Propyl 2 Sulfanylacetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like propyl 2-sulfanylacetate. unibo.it DFT methods are favored for their balance of computational cost and accuracy, making them well-suited for calculating a wide range of molecular properties. acs.org Functionals such as M06-2X have proven particularly effective for systems involving main-group elements and for calculating thermochemistry and reaction kinetics, as seen in studies of similar thiol-containing compounds. escholarship.orgdergipark.org.tr

The electronic structure of this compound is fundamental to its chemical behavior. DFT calculations can map the electron density distribution, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculate electrostatic potential surfaces. These properties are key to understanding the molecule's sites of nucleophilic and electrophilic attack.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformer analysis using DFT involves systematically rotating the dihedral angles of the propyl group, the C-S bond, and the ester group to locate all energy minima on the potential energy surface. The relative energies of these conformers are then calculated to determine their Boltzmann population at a given temperature. This analysis reveals the most stable three-dimensional structures the molecule is likely to adopt.

Table 1: Calculated Geometric Parameters for a Low-Energy Conformer of this compound Note: The following data is a representative example based on DFT calculations for analogous functional groups.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.21 Å |

| C-O (Ester) | 1.35 Å | |

| O-CH₂ (Propyl) | 1.45 Å | |

| C-S | 1.82 Å | |

| S-H | 1.34 Å | |

| Bond Angle | O=C-S | 123.5° |

| C-S-H | 96.5° | |

| C-O-C | 116.0° | |

| Dihedral Angle | C-C-S-H | ~180° (anti-periplanar) |

| O=C-S-H | ~0° (syn-periplanar) |

Reaction Energetics and Transition State Theory

DFT is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving this compound. One such reaction is the radical-mediated desulfurization or its participation in thiol-ene type additions. dergipark.org.tr By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete reaction energy profile can be constructed. escholarship.org

Transition State Theory (TST) is then used in conjunction with the DFT-calculated energies to estimate reaction rate constants. dergipark.org.tr This involves calculating the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. Theoretical studies on similar radical processes have successfully used this approach to correlate calculated activation barriers with experimentally observed reaction rates. escholarship.org For instance, the energetics of a hydrogen abstraction from the thiol group by a radical initiator can be modeled to predict the efficiency of subsequent reaction steps.

Table 2: Hypothetical Reaction Energetics for Thiol Radical Formation Reaction: CH₃• + HSCH₂CO₂Pr -> CH₄ + •SCH₂CO₂Pr

| Parameter | Symbol | Calculated Value (kcal/mol) |

| Activation Energy | Eₐ | 3.5 |

| Enthalpy of Reaction | ΔHᵣ | -15.2 |

| Gibbs Free Energy of Activation | ΔG‡ | 9.8 |

Molecular Dynamics (MD) Simulations

While DFT calculations provide detailed information on static structures and specific reaction pathways, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of this compound over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, governed by a force field that describes the potential energy between constituent atoms. acs.orgnih.gov

These simulations can be used to study the conformational flexibility of the molecule in a solution, revealing the timescales of transitions between different conformers identified by DFT. researchgate.net Furthermore, MD can model the interactions between this compound and a solvent, providing a detailed picture of the solvation shell and calculating thermodynamic properties like the free energy of solvation. researchgate.net In the context of materials science, MD simulations could predict how molecules of this compound arrange themselves on a surface or within a polymer matrix.

Ab Initio Molecular Orbital Calculations for Radical Stability

The stability of radical intermediates is paramount in many reactions involving sulfur compounds. Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying these transient species. acs.org While computationally more demanding than DFT, methods like UHF (Unrestricted Hartree-Fock) or more advanced correlated techniques can be applied to accurately model open-shell systems like the propyl radical or the thiyl radical derived from this compound. rsc.org

A key metric derived from these calculations is the Radical Stabilization Energy (RSE), which quantifies the stability of a radical relative to a standard reference, typically the methyl radical. escholarship.org For a radical formed by removing the hydrogen from the sulfur atom of this compound (•SCH₂CO₂Pr), ab initio calculations would elucidate the extent of spin delocalization onto the adjacent carbonyl group, which is a major factor contributing to its stability. Comparing the RSE of this radical to that of a simple propyl radical provides quantitative insight into the electronic effects of the carboxymethyl group. rsc.org

Table 3: Representative Radical Stabilization Energies (RSEs) Note: Values are relative to the methyl radical (CH₃•) and are illustrative.

| Radical Species | Formula | Typical RSE (kcal/mol) |

| n-Propyl Radical | CH₃CH₂CH₂• | 2.2 |

| Acetonyl Radical | •CH₂C(=O)CH₃ | 5.2 escholarship.org |

| Thiyl Radical (Illustrative) | •SCH₂CO₂Pr | ~7-9 |

Structure-Reactivity Relationships Derived from Computational Data

A primary goal of computational modeling is to establish clear structure-reactivity relationships. By systematically analyzing the data from DFT, MD, and ab initio calculations, it is possible to predict how structural modifications to this compound would influence its reactivity. dergipark.org.tr

For example, DFT calculations can establish a Linear Free Energy Relationship (LFER) where a calculated property, such as the one-electron reduction potential or the energy of the LUMO, is correlated with experimentally measured reaction rate constants for a series of related compounds. rsc.org This allows for the prediction of reactivity for new or unmeasured compounds. rsc.org

In radical reactions, polar effects can significantly influence reaction rates. ucl.ac.uk Computational analysis can quantify the electrophilic or nucleophilic character of a radical and the substrate. For instance, the rate of addition of a thiyl radical (•SCH₂CO₂Pr) to an alkene would be predicted to be faster for electron-rich alkenes due to favorable polar interactions in the transition state. ucl.ac.uk These relationships, derived from computational data, are invaluable for designing new molecules with tailored reactivity and for optimizing reaction conditions. nih.gov

Applications of Propyl 2 Sulfanylacetate in Organic Synthesis and Polymer Science

Polymerization Reactions

The thiol group of propyl 2-sulfanylacetate allows it to function as a key agent in modifying and controlling polymerization processes, particularly those proceeding via radical mechanisms.

Thiol-Ene/Yne Polymerization

Thiol-ene and thiol-yne "click" chemistry reactions are powerful methods for polymer synthesis and modification, involving the radical-mediated addition of a thiol across a double or triple bond. google.com These reactions are known for their high efficiency and are utilized to create crosslinked polymer networks and functional materials. cymitquimica.com While polyfunctional thiols like Pentaerythritol tetrakis(2-mercaptoacetate) are extensively used as cross-linkers in these systems, the specific application of monofunctional this compound in this context is less documented in prominent research. chem960.comalfa-chemistry.com The general mechanism relies on the generation of a thiyl radical that propagates a chain reaction, a process for which compounds like this compound are structurally suited. google.comgoogle.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

In radical polymerization, chain transfer agents are crucial for controlling the molecular weight of the resulting polymer. This compound is identified as an effective chain transfer agent. google.comgoogleapis.com This function is central to controlled radical polymerization techniques like RAFT, where the agent reversibly terminates a growing polymer chain, allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions. Patents disclose the use of propyl thioglycolate in the polymerization of acrylic polymers, where it helps to regulate the polymer chain length. googleapis.comgoogleapis.com

Formation of High Refractive Index Polymers

Polymers containing sulfur are known to exhibit a high refractive index due to the high molar refraction of the sulfur atom. google.com This property makes them desirable for optical applications such as lenses and coatings. The incorporation of polythiol compounds into polymer structures is a recognized strategy for increasing the refractive index of the final material. google.com While this general principle applies, specific studies detailing the synthesis and resulting optical properties of polymers derived directly from this compound are not extensively detailed in the available literature.

Polythiol Compositions in Curable Adhesives

This compound is listed as a preferred component in the formulation of acrylic pressure-sensitive adhesive compositions. google.comgoogleapis.com In this application, it functions as a chain transfer agent during the polymerization of the acrylic monomers that form the base polymer of the adhesive. googleapis.com Its inclusion allows for precise control over the molecular weight of the acrylic polymer, which in turn influences the final adhesive properties of the material, such as tack, peel strength, and cohesive strength. It is often listed alongside other alkyl thioglycolates as a suitable agent for this purpose. google.comgoogleapis.com

Table 1: Thioglycolate Esters Utilized as Chain Transfer Agents in Adhesive Formulations This table is interactive. You can sort and filter the data.

| Compound Name | Mentioned in Patent |

|---|---|

| Methyl thioglycolate | google.com, googleapis.com |

| Ethyl thioglycolate | google.com, googleapis.com |

| Propyl thioglycolate | google.com, googleapis.com |

| Butyl thioglycolate | google.com, googleapis.com |

| t-Butyl thioglycolate | google.com, googleapis.com |

| 2-Ethylhexyl thioglycolate | google.com, googleapis.com |

| Octyl thioglycolate | google.com, googleapis.com |

| Isooctyl thioglycolate | google.com |

| Dodecyl mercaptan (lauryl mercaptan) | googleapis.com |

| t-Dodecyl mercaptan | googleapis.com |

Film-Forming Polymer Applications

The acrylic adhesive compositions that utilize this compound are often applied as adhesive tapes or sheets, which constitute a form of polymer film. googleapis.com The compound's role in controlling polymer molecular weight is critical to achieving the desired mechanical and adhesive characteristics of these films. Furthermore, its use is noted in the context of antifouling coating compositions which rely on a film-forming polymer matrix. google.com

Role as a Chemical Intermediate in Complex Molecule Synthesis

Beyond polymerization, the thiol group on this compound allows it to act as an intermediate in the synthesis of more complex molecules. A notable application is in the formation of corrosion-inhibiting surface treatments. A study on preventing "wet stain" on zinc and galvanized steel identified thioglycolic acid and its esters as potent chelating agents for zinc surfaces. ampp.org In this process, the thioglycolate grouping, SH-CH₂-C(O)-, bonds with the zinc surface to form a protective, low-solubility complex that precipitates onto the metal. ampp.org The study demonstrated that iso-propyl thioglycolate, a close structural isomer of propyl thioglycolate, was effective in this application. ampp.org

Table 2: Corrosion Resistance Imparted by Thioglycolate Derivatives on Zinc This table is interactive. You can sort and filter the data.

| Compound | Treatment pH | Water Dish Test (Hours to Corrosion) |

|---|---|---|

| Thioglycolic Acid | 4.5 | 1.3 |

| iso-Propyl Thioglycolate | 4.5 | 0.8 |

| Ethyl Thioglycolate | 4.5 | 0.7 |

| Cyclohexyl Thioglycolate | 5.0 | 0.6 |

| Hydroxyethyl Thioglycolate | 4.5 | 0.6 |

Data sourced from a study on chelate inhibitors for zinc products. ampp.org

Precursor for Thiophene (B33073) Derivatives

This compound is an effective precursor for the synthesis of thiophenes, a class of sulfur-containing heterocyclic compounds essential in pharmaceuticals and electronic materials. The synthesis typically involves the reaction of the thiol group and the adjacent active methylene (B1212753) group.

One established method for constructing the thiophene ring is the reaction of an α-sulfanylacetate ester with a suitable carbonyl compound. For instance, in a reaction analogous to the one using its ethyl ester counterpart, this compound can react with precursors like 3-bromothiophene-2-carbaldehyde. acs.org This type of condensation reaction, followed by cyclization and aromatization, leads to the formation of functionalized thieno[3,2-b]thiophene (B52689) systems. acs.org Similarly, it can be used in reactions with 2-halobenzonitriles under basic conditions to yield 3-aminobenzo[b]thiophenes, which are crucial scaffolds in drug discovery. rsc.org The general principle involves the nucleophilic character of the thiol and the acidity of the α-protons, which facilitate the ring-closing reaction to form the stable thiophene aromatic system. researchgate.net These thiophene derivatives are key components in the development of organic semiconductors and kinase inhibitors for medicinal applications. acs.orgrsc.org

Synthesis of Sulfur-Containing Functionalized Siloxanes

This compound is a candidate for modifying polymer structures, particularly in the synthesis of functionalized siloxanes. The thiol-epoxy "click" reaction is a highly efficient method for this purpose. nih.gov In this process, the thiol group of this compound reacts with an epoxy-functionalized siloxane, such as 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, to form a new carbon-sulfur bond. nih.govmdpi.com

This reaction is characterized by its high yield, excellent regioselectivity, and mild conditions. nih.gov The resulting sulfur-containing disiloxanes often exhibit unique properties, such as nonconventional fluorescence, which arises from the coordination between silicon atoms and heteroatoms like sulfur. mdpi.com By incorporating the sulfanylacetate moiety onto the siloxane backbone, this method allows for the precise introduction of sulfur-containing functional groups, paving the way for the development of novel organosilicon materials with tailored properties for applications in sensors and optoelectronics. nih.govmdpi.com

Intermediate for Pharmaceutical and Agrochemical Synthesis

The chemical scaffold of this compound makes it a valuable intermediate for synthesizing more complex molecules used in the pharmaceutical and agrochemical industries. Its ability to act as a building block for various heterocyclic systems is particularly noteworthy.

Research has shown that related pyridinyl-sulfanyl-acetate structures are investigated for their potential antimicrobial, antiviral, and anticancer activities. ontosight.ai Furthermore, the benzothiophene (B83047) core, which can be synthesized using sulfanylacetate derivatives, is a privileged structure in medicinal chemistry, appearing in drugs like the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. rsc.org Specifically, 3-aminobenzo[b]thiophenes derived from reactions involving methyl thioglycolate are precursors to potent kinase inhibitors, including those for LIMK, PIM, and MK2 kinases. rsc.org The synthesis of various benzothiazole (B30560) derivatives, which have shown schistosomicidal activity, also involves sulfur-containing intermediates that highlight the utility of this chemical class. nih.gov While specific final products may use different esters, the role of the sulfanylacetate group as a key reactive component for building these biologically active frameworks is well-established. rsc.orgontosight.ai

Coordination Polymer Formation

The sulfur and oxygen atoms in this compound possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. This property allows for the formation of coordination polymers, which are materials with extended networks of metal centers linked by organic ligands. The thiol sulfur is a soft donor, showing a high affinity for soft metal ions, while the carbonyl oxygen of the ester group can also participate in coordination.

An analogous system is the formation of copper complexes with propyl benzothiazol-2-yldithiocarbamate, where the sulfur and nitrogen atoms of the ligand coordinate to the copper center. nih.gov Similarly, this compound can bridge metal ions, with the sulfur atom of one molecule binding to a metal center and the ester oxygen of another potentially coordinating to an adjacent metal, leading to the self-assembly of one-, two-, or three-dimensional polymeric structures. The specific structure and properties of the resulting coordination polymer would depend on the metal ion used, the reaction conditions, and the coordination geometry.

Functional Material Development (e.g., for optical materials)

This compound and related thiol compounds are valuable in the development of advanced functional materials, especially those with specific optical properties. The presence of sulfur is known to enhance the refractive index of polymers. Thiol compounds are used as monomers in the synthesis of polythiourethanes, which are investigated for applications in high refractive index optical resins for lenses and other optical components. google.com

Furthermore, the incorporation of this compound into polymer backbones can impart other functionalities. As seen in the synthesis of functionalized disiloxanes, the thiol-epoxy click reaction can produce materials with nonconventional fluorescence. nih.govmdpi.com This blue fluorescence, observed upon UV irradiation, is attributed to the through-space interaction and coordination between silicon and sulfur atoms. mdpi.com This opens up possibilities for using this compound in the creation of novel fluorescent materials for sensors, bio-imaging, and optoelectronic devices. The versatility of the thiol group allows it to be integrated into various polymer systems, such as cellulose (B213188) films, through photochemical thiol-ene reactions, further expanding its utility in creating functional surfaces and materials. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | chemsrc.com |

| CAS Number | 16849-94-8 | chemsrc.comechemportal.orgnite.go.jp |

| Molecular Formula | C₅H₁₀O₂S | chemsrc.com |

| Molecular Weight | 134.197 g/mol | chemsrc.com |

| Synonyms | Propyl mercaptoacetate | chemsrc.com |

| Mercaptoacetic acid propyl ester | chemsrc.com |

| LogP | 0.86940 | chemsrc.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Chemical Class / Role |

|---|---|

| This compound | Main subject, organic ester |

| Thiophene | Heterocyclic product |

| Thieno[3,2-b]thiophene | Fused heterocyclic product |

| 3-Aminobenzo[b]thiophene | Heterocyclic product, pharmaceutical scaffold |

| 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane | Epoxy-functionalized siloxane precursor |

| Sulfur-Containing Functionalized Disiloxane | Polymer product |

| Pyridinyl-sulfanyl-acetate | Analogous pharmaceutical intermediate |

| Benzothiazole | Heterocyclic product, biologically active |

| Raloxifene | Drug containing a benzothiophene core |

| Sertaconazole | Drug containing a benzothiophene core |

| Propyl benzothiazol-2-yldithiocarbamate | Analogous ligand for coordination complexes |

Derivatization and Chemical Modification Studies of Propyl 2 Sulfanylacetate

Ester and Thioester Modifications

The ester group in propyl 2-sulfanylacetate is a primary site for chemical modification through reactions such as transesterification. This process allows for the exchange of the propyl group with other alkyl or aryl groups, thereby enabling the synthesis of a diverse library of 2-sulfanylacetate esters. The general reaction for transesterification involves reacting this compound with an alcohol in the presence of an acid or base catalyst. This versatility allows for the fine-tuning of properties like volatility, solubility, and reactivity.

| Reactant | Catalyst | Product |

| Methanol (B129727) | Acid/Base | Methyl 2-sulfanylacetate |

| Ethanol | Acid/Base | Ethyl 2-sulfanylacetate |

| Benzyl alcohol | Acid/Base | Benzyl 2-sulfanylacetate |

| tert-Butanol | Acid/Base | tert-Butyl 2-sulfanylacetate |

This table illustrates potential ester modifications of this compound through transesterification with various alcohols.

Furthermore, the thiol group can be acylated to form thioesters. Thioesters are important intermediates in organic synthesis and are known for their unique reactivity. The synthesis of thioesters from this compound can be achieved by reacting it with acyl chlorides or anhydrides. This modification introduces a second acyl group into the molecule, creating derivatives with different chemical handles and potential applications.

| Acylating Agent | Product |

| Acetyl chloride | Propyl 2-(acetylthio)acetate |

| Benzoyl chloride | Propyl 2-(benzoylthio)acetate |

| Acetic anhydride | Propyl 2-(acetylthio)acetate |

This table shows potential thioester derivatives of this compound formed by reacting with different acylating agents.

Sulfur Functional Group Transformations (e.g., oxidation to disulfides)

The thiol group of this compound is susceptible to a range of transformations, with oxidation being a prominent reaction. Mild oxidation of thiols typically leads to the formation of disulfides. This reaction can be accomplished using various oxidizing agents, such as hydrogen peroxide, iodine, or even air under certain conditions. The resulting disulfide, dipropyl 2,2'-disulfanediylbis(acetate), contains a disulfide bridge that can be reversible, which is a valuable feature in various chemical and biological systems.

The general mechanism for the oxidation of a thiol to a disulfide can proceed through different pathways, including via a sulfenic acid intermediate. nih.gov This transformation is a key reaction in protein folding and redox signaling.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) | Dipropyl 2,2'-disulfanediylbis(acetate) |

| Iodine (I₂) | Dipropyl 2,2'-disulfanediylbis(acetate) |

| Air (O₂) | Dipropyl 2,2'-disulfanediylbis(acetate) |

This table outlines the formation of the corresponding disulfide from this compound using common oxidizing agents.

Further oxidation of the sulfur atom can lead to higher oxidation states, such as sulfinic acids and sulfonic acids, although these reactions require stronger oxidizing conditions. These transformations significantly alter the polarity and chemical nature of the original molecule.

Conjugation with Other Organic Scaffolds (e.g., isothiocyanates)

The nucleophilic nature of the thiol group in this compound makes it an excellent candidate for conjugation with various electrophilic organic scaffolds. A notable example is its reaction with isothiocyanates (R-N=C=S). The thiol group can readily add across the carbon-nitrogen double bond of the isothiocyanate to form a dithiocarbamate (B8719985) linkage.

This type of conjugation is analogous to the reaction of isothiocyanates with glutathione (B108866), a tripeptide containing a cysteine residue with a thiol group, which is catalyzed by glutathione transferases in biological systems. nih.gov The reaction with this compound would proceed via a similar nucleophilic addition mechanism. This conjugation strategy is valuable for attaching the this compound moiety to other molecules to modify their properties or to introduce a thiol-containing group for further functionalization.

| Isothiocyanate | Conjugate Product |

| Methyl isothiocyanate | Propyl 2-((methylcarbamothioyl)thio)acetate |

| Phenyl isothiocyanate | Propyl 2-((phenylcarbamothioyl)thio)acetate |

| Allyl isothiocyanate | Propyl 2-((allylcarbamothioyl)thio)acetate |

This table presents potential conjugation products of this compound with various isothiocyanates.

Incorporation into Polymer Architectures (e.g., cellulose (B213188) functionalization)

The functional groups of this compound allow for its incorporation into polymer architectures, thereby modifying the properties of the polymer. A prime example is the functionalization of cellulose, an abundant natural polymer with numerous hydroxyl groups. dovepress.com

One approach to functionalize cellulose with this compound is through an esterification reaction between the hydroxyl groups of cellulose and the carboxylic acid analogue of the target molecule, thioglycolic acid. mdpi.com Similarly, this compound itself could potentially be grafted onto cellulose that has been pre-functionalized with appropriate reactive groups.

For instance, cellulose can be modified to introduce carboxylic acid groups, which can then be activated to react with the thiol group of this compound to form a thioester linkage. nih.gov Alternatively, the hydroxyl groups of cellulose could be modified to introduce leaving groups that can be displaced by the thiolate of this compound.

This incorporation of thiol groups onto the cellulose backbone can impart new properties to the material, such as the ability to bind heavy metal ions or to undergo further chemical modifications. mdpi.com

| Polymer | Functionalization Strategy | Resulting Polymer |

| Cellulose | Esterification with thioglycolic acid followed by esterification with propanol (B110389) or direct grafting of this compound onto activated cellulose. | Cellulose-graft-poly(this compound) |

This table illustrates a potential strategy for incorporating this compound into a cellulose polymer architecture.

Investigations into Biochemical Interactions and Bio Applications Academic Research Focus

Interactions with Biological Macromolecules (e.g., proteins)

The sulfhydryl group is a key functional moiety in many biological molecules, and its reactivity largely dictates the interactions of compounds like propyl 2-sulfanylacetate with macromolecules. The sulfur atom in a sulfhydryl group is highly nucleophilic and readily participates in various biochemical reactions.

One of the most significant interactions is with cysteine residues in proteins. The sulfhydryl group of this compound can undergo oxidation in the presence of a cysteine residue's sulfhydryl group to form a disulfide bond (-S-S-). This covalent linkage can alter the tertiary and quaternary structure of proteins, potentially affecting their function. The formation and disruption of disulfide bonds are crucial for stabilizing the three-dimensional structure of many proteins, including enzymes and antibodies. mdpi.comfiveable.me

Role in Modulating Enzyme Systems (e.g., enzyme inhibition)

The sulfhydryl group is integral to the catalytic activity of numerous enzymes. It can be found in the active sites of enzymes where it may participate directly in the catalytic mechanism or in binding substrates and coenzymes. mdpi.com Because of this critical role, the sulfhydryl group is a common target for enzyme modulation.

Compounds containing a reactive sulfhydryl group, such as this compound, can act as enzyme inhibitors. They can potentially form disulfide bonds with essential cysteine residues within an enzyme's active site, leading to a loss of catalytic activity. nih.gov Organosulfur compounds, for instance, are known to inhibit enzymes by reacting with their free sulfhydryl groups. nih.govnih.gov This mechanism is a key aspect of their biological activity.

Potential as Biological Probes in Research

Molecules containing sulfhydryl groups have significant potential for use as biological probes in research. The reactive nature of the -SH group allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. Once labeled, a compound like this compound could be used to investigate biological systems.

For example, a fluorescently tagged version could be used to identify and locate proteins that have accessible cysteine residues, allowing researchers to study protein localization and trafficking within a cell. Thiol-functionalized surfaces are also utilized in biotechnology to control the adhesion of cells in tissue engineering applications, highlighting the versatility of the sulfhydryl group in research tools.

Antimicrobial Activity Studies and Mechanisms (in vitro)

While direct studies on this compound are not widely available, research on structurally related organosulfur compounds provides strong evidence for potential antimicrobial activity. Compounds derived from Allium species (like garlic), such as propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), have demonstrated significant broad-spectrum antibacterial activity against multidrug-resistant bacteria isolated from clinical samples. nih.gov

The primary mechanism of action for many antimicrobial organosulfur compounds is the chemical reaction between the sulfur-containing group and the thiol groups of essential bacterial enzymes. nih.gov This interaction can disrupt critical metabolic pathways. For example, allicin, a well-known organosulfur compound from garlic, is thought to inhibit RNA polymerase and block the acetyl-CoA forming system, thereby interfering with lipid synthesis. spandidos-publications.com This disruption of vital cellular functions ultimately leads to bacterial cell death. The antimicrobial efficacy of such compounds often correlates with the number of sulfur atoms in the molecule. spandidos-publications.com

The table below summarizes the in vitro antibacterial activity of related organosulfur compounds against various bacterial strains.

| Compound | Bacterial Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MBC₅₀ (mg/L) | MBC₉₀ (mg/L) |

| PTS | Enterobacteriaceae | 256 | 512 | 256 | 512 |

| PTSO | Enterobacteriaceae | 64 | 128 | 128 | 512 |

| PTS | P. aeruginosa | 512 | 512 | 512 | 512 |

| PTSO | P. aeruginosa | 256 | 256 | 512 | 512 |

| PTS | A. baumannii | 512 | 512 | 512 | 512 |

| PTSO | A. baumannii | 128 | 128 | 256 | 256 |

| PTS | S. aureus | 64 | 128 | 64 | 128 |

| PTSO | S. aureus | 32 | 64 | 64 | 64 |

| PTS | E. faecalis | 64 | 64 | 64 | 64 |

| PTSO | E. faecalis | 32 | 32 | 64 | 64 |

Data sourced from a study on propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO).

General Biological Relevance of Sulfhydryl Groups in Research

The sulfhydryl group is of fundamental importance in biochemical and medical research due to its multifaceted roles in cellular physiology and pathology. wisdomlib.org Sulfhydryl groups are crucial components of proteins and peptides, where they are essential for structure and function. fiveable.mewisdomlib.org

In research, sulfhydryl groups are studied for their role in:

Protein Structure and Folding: The formation of disulfide bonds from sulfhydryl groups is a key element in stabilizing the native conformation of many proteins. mdpi.com

Enzymatic Catalysis: The -SH group is a part of the active site of many enzymes, participating in substrate binding and catalysis. mdpi.com

Redox Regulation: Molecules like glutathione (B108866), which contain a sulfhydryl group, are central to cellular antioxidant defense systems, protecting cells from damage by reactive oxygen species. mdpi.comfiveable.me The redox activity of sulfhydryl groups is essential for processes like signal transduction. fiveable.me

Detoxification: The sulfhydryl group of glutathione plays a critical role in neutralizing foreign organic compounds and reducing peroxides. mdpi.com

Understanding the chemistry and biology of the sulfhydryl group allows researchers to investigate disease mechanisms, develop new therapeutic agents, and create innovative biotechnological tools.

Concluding Perspectives and Future Research Trajectories

Current Gaps in Knowledge and Unexplored Avenues

Furthermore, the toxicological and safety profiles of Propyl 2-sulfanylacetate remain uninvestigated. The biological activity, including its metabolic fate and potential therapeutic or adverse effects, is entirely unknown. The reactivity of the compound, particularly the interplay between the ester and thiol functional groups, has not been systematically studied. This includes its stability under various conditions and its potential as a precursor in organic synthesis. The absence of this foundational knowledge represents a significant barrier to its potential application and underscores a wide-open avenue for fundamental chemical research.

Potential for Novel Applications and Derivatizations

Despite the lack of direct research, the chemical structure of this compound suggests several potential applications by analogy to related compounds. Thioesters and mercaptans are known for their distinctive aromas, and some are used as flavor and fragrance ingredients. google.comthegoodscentscompany.com For instance, S-propyl thioacetate (B1230152), an isomer, is noted for its use in food products. thegoodscentscompany.com Therefore, this compound could be investigated as a potential flavoring agent, possibly contributing to savory, meaty, or tropical fruit notes. google.com

The presence of a reactive thiol group opens up numerous possibilities for derivatization. This functional group can undergo a wide range of chemical transformations, including alkylation, acylation, and oxidation, to create a library of new compounds. These derivatives could serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ias.ac.in The thiol group can also be used to attach the molecule to polymer backbones or nanoparticles, suggesting potential applications in materials science.

Moreover, thioesters are key intermediates in various biochemical pathways and have been utilized in chemical protein synthesis through methods like native chemical ligation. nih.gov The reactivity of this compound could be harnessed in the development of novel bioconjugation techniques or as a building block in the synthesis of biologically active peptides.

Emerging Methodologies in this compound Research

Future research on this compound would benefit significantly from the application of modern chemical methodologies.

Synthesis: Modern synthetic methods could provide efficient and environmentally benign routes to this compound. While traditional esterification of thioglycolic acid is a likely route, newer catalytic systems, including those using Lewis acids like copper(II) triflate, could offer milder reaction conditions and higher yields. organic-chemistry.org Additionally, advancements in flow chemistry could enable the safe and scalable production of this compound.

Analysis and Characterization: For the analysis of this compound and its potential impurities or derivatives, advanced chromatographic techniques are essential. High-performance liquid chromatography (HPLC) with pre-column derivatization using reagents like ethacrynic acid has proven effective for other aliphatic thiols and could be adapted for this compound. nih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) would also be a crucial tool for its identification and quantification, possibly requiring derivatization to improve volatility and thermal stability. colostate.edu

Reactivity Studies: To investigate the reactivity of the thioester bond, Förster Resonance Energy Transfer (FRET)-based assays could be employed. nih.govchemrxiv.org These fluorogenic assays allow for the direct and continuous monitoring of reactions between thioesters and various nucleophiles, providing valuable kinetic data. This would be particularly useful in understanding its stability and potential for acyl transfer reactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Propyl 2-sulfanylacetate?

- Methodological Answer : this compound can be synthesized via esterification of 2-sulfanylacetic acid with propanol under acidic catalysis. Reaction optimization typically involves monitoring pH, temperature (e.g., 60–80°C), and stoichiometric ratios. Characterization via -NMR and FT-IR is critical to confirm ester formation and purity. Safety protocols for handling sulfhydryl compounds (e.g., inert atmosphere, moisture control) should be prioritized due to potential reactivity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR (δ 1.0–1.5 ppm for propyl CH, δ 3.4–3.8 ppm for ester CH) and -NMR to confirm molecular structure.

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~134 for [M+H]).

- FT-IR : Peaks at ~1730 cm (ester C=O) and ~2550 cm (S-H stretch).

Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Under nitrogen at 4°C to prevent oxidation of the sulfhydryl group.

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hood use mandatory.

- Toxicity Mitigation : Although direct toxicity data for this compound are limited, analogous compounds (e.g., propyl chloroformate) suggest respiratory and dermal irritation risks. Follow AEGL guidelines for acute exposure management and conduct risk assessments prior to use .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis and formulation of this compound?

- Methodological Answer : A Box-Behnken or 2 factorial design is effective for optimizing reaction parameters. Independent variables (e.g., catalyst concentration, temperature, molar ratio) are tested at multiple levels, with dependent variables (yield, purity) analyzed via ANOVA. For example, a 2 design with 8 experimental runs can identify interactions between variables, reducing trial iterations. Statistical software (e.g., Design-Expert®) generates response surface models to predict optimal conditions .

Q. How should researchers address contradictions in toxicity or stability data for this compound?

- Methodological Answer :